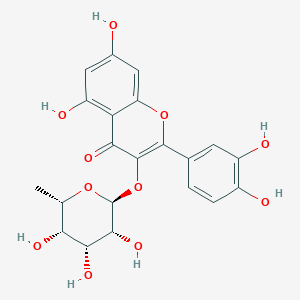![molecular formula C6H6N4 B1235681 5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 2227-98-7](/img/structure/B1235681.png)
5H-pyrrolo[3,2-d]pyrimidin-4-amine
Übersicht
Beschreibung
5H-pyrrolo[3,2-d]pyrimidin-4-amine belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .
Synthesis Analysis
There are several studies that have reported the synthesis of pyrrolo[3,2-d]pyrimidine derivatives . For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Another study reported the synthesis of a series of pyrrolo[3,2-d]pyrimidine derivatives and evaluated their application as type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase .
Molecular Structure Analysis
The molecular structure of 5H-pyrrolo[3,2-d]pyrimidin-4-amine has been analyzed in several studies . For instance, an X-ray cocrystal structure analysis revealed the molecular interaction mode and the precise stereochemistry required for bioactivity . Another study used 3D-QSAR techniques to develop a ligand-based comparative molecular field analysis (CoMFA) model .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine have been reported in several sources . For example, the molecular weight of 5H-pyrrolo[3,2-d]pyrimidin-4-amine is 134.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5H-pyrrolo[3,2-d]pyrimidin-4-amine: derivatives have been shown to exhibit significant antimicrobial properties. These compounds can be synthesized through various methods, including cyclization and ring annulation, to produce agents that combat microbial infections. The pyrrolopyrazine scaffold, which is closely related to the pyrrolopyrimidine structure, has been reported to possess antibacterial, antifungal, and antiviral activities .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolopyrimidine derivatives makes them candidates for treating inflammatory diseases. By modulating the inflammatory pathways, these compounds can help in reducing inflammation and associated symptoms in various conditions .
Antiviral Applications
Pyrrolopyrimidine derivatives have been identified as potent antiviral agents. Their ability to inhibit viral replication makes them valuable in the research and development of new antiviral drugs, especially in the wake of emerging viral diseases .
Antioxidant Effects
The antioxidant properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives are noteworthy. These compounds can neutralize free radicals, thereby preventing oxidative stress and its related cellular damage. This characteristic is beneficial in researching diseases where oxidative stress plays a significant role .
Antitumor and Kinase Inhibitory Activity
Some derivatives of 5H-pyrrolo[3,2-d]pyrimidin-4-amine have shown promising results as antitumor agents and kinase inhibitors. For instance, certain halogenated pyrrolopyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines and have been found to induce apoptosis in HepG2 cells. They have also shown inhibitory activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, which are critical in cancer progression .
Glycemic Control in Diabetes
Research has indicated that pyrrolopyrimidine derivatives may play a role in glycemic control, which could be beneficial in the prevention and treatment of diabetes and related disorders. These compounds have the potential to reduce blood glucose levels, thus aiding in the management of hyperglycemia and insulin resistance .
Wirkmechanismus
Target of Action
The primary target of 5H-pyrrolo[3,2-d]pyrimidin-4-amine is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Biochemical Pathways
Given its target, it’s likely that it impacts thepurine salvage pathway , which could have downstream effects on DNA synthesis and cellular proliferation .
Result of Action
Inhibition of adenine phosphoribosyltransferase could potentially disrupt nucleotide synthesis and affect cellular processes that rely on this, such as dna replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact a compound’s stability and its interaction with its target . .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 5H-pyrrolo[3,2-d]pyrimidin-4-amine have been suggested in several studies . For example, one study suggested that a compound containing 5H-pyrrolo[3,2-d]pyrimidin-4-amine represents a promising lead for the discovery of PAK4 directed therapeutic agents and may be considered for further drug development .
Eigenschaften
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFQPBPZCRUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415327 | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2227-98-7 | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2227-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes this specific pyrimidine derivative effective against poliovirus?
A1: While the exact mechanism of action of 7-(Benzenesulfonyl)-5-benzyl-N-(prop-2-en-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine against poliovirus type 3 (PV-3) is not fully elucidated in the provided research [], the study demonstrates its potent antiviral activity in vitro. The compound exhibited an EC50 value of 0.75 μM, indicating its effectiveness in inhibiting viral replication. Further research is needed to pinpoint the precise molecular targets and downstream effects responsible for its antiviral activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)

![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)







![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)

![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)